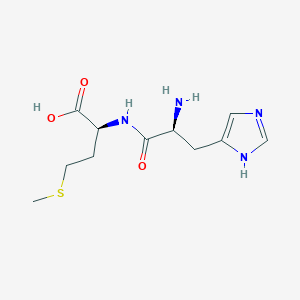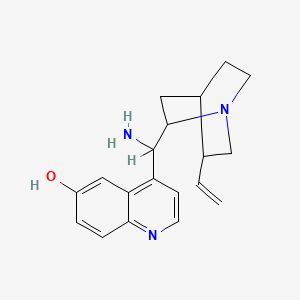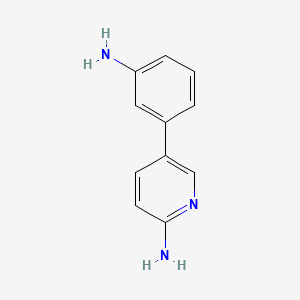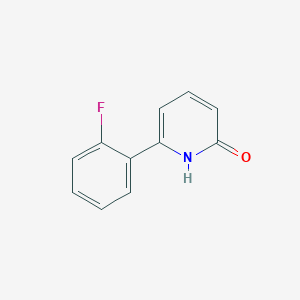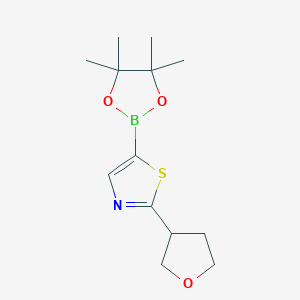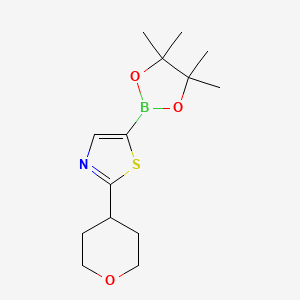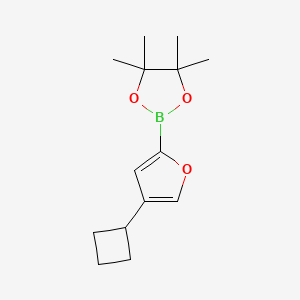
4-(Cyclobutyl)furan-2-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclobutyl)furan-2-boronic acid pinacol ester: is an organoboron compound that features a furan ring substituted with a cyclobutyl group and a boronic acid ester moiety. This compound is of significant interest in organic synthesis due to its versatility as a building block in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclobutyl group: This step involves the alkylation of the furan ring with a cyclobutyl halide in the presence of a base.
Boronic acid ester formation: The final step involves the reaction of the furan derivative with a boronic acid or boronic ester under suitable conditions, often using a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
化学反応の分析
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.
Reduction: The boronic ester moiety can be reduced to form the corresponding borane.
Substitution: The boronic ester can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Oxygenated furans.
Reduction: Borane derivatives.
Substitution: Various substituted furans depending on the coupling partner.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Biological Probes: Can be used to create probes for studying biological systems.
Industry:
Material Science: Used in the synthesis of materials with specific electronic properties.
Agrochemicals: Potential use in the synthesis of agrochemical intermediates.
作用機序
The mechanism of action of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide coupling partner.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond.
類似化合物との比較
- 4-(Cyclopropyl)furan-2-boronic acid pinacol ester
- 4-(Cyclopentyl)furan-2-boronic acid pinacol ester
- 4-(Cyclohexyl)furan-2-boronic acid pinacol ester
Uniqueness:
- Steric Effects : The cyclobutyl group provides unique steric effects compared to other cycloalkyl groups, which can influence the reactivity and selectivity in chemical reactions.
- Electronic Effects : The electronic properties of the cyclobutyl group can also affect the overall reactivity of the compound.
特性
IUPAC Name |
2-(4-cyclobutylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-8-11(9-16-12)10-6-5-7-10/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPSWHDJRPGTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
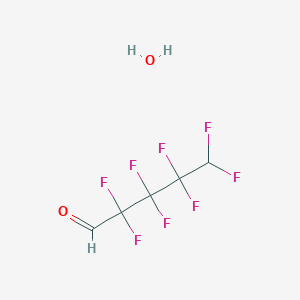
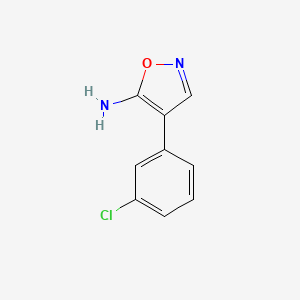
![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)

